molecular formula C19H22N4O4 B12143018 Agn-PC-0loxzx CAS No. 6431-57-8

Agn-PC-0loxzx

Cat. No.: B12143018
CAS No.: 6431-57-8
M. Wt: 370.4 g/mol
InChI Key: PVERQYSXWWUBHI-UHFFFAOYSA-N
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Description

Agn-PC-0loxzx is a chemical compound with a molecular mass of 370.4031 daltons . It is recognized for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.

Chemical Reactions Analysis

Agn-PC-0loxzx undergoes various chemical reactions, including:

Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are quaternary ammonium cations and other substituted derivatives.

Scientific Research Applications

Agn-PC-0loxzx has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-0loxzx involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can modulate various biochemical processes. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Agn-PC-0loxzx can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific molecular structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Biological Activity

Agn-PC-0loxzx is a compound that has garnered interest in the field of medicinal chemistry, particularly due to its structural similarity to known piperidinone derivatives. While specific biological activity data for this compound is limited, insights can be drawn from related compounds and preliminary studies. This article aims to explore the potential biological activities of this compound, its synthesis, and its implications in pharmacology.

Structural Overview

This compound is classified as a piperidinone derivative. The biological activity of such compounds is often influenced by their structural features, including functional groups and stereochemistry. Understanding these aspects is crucial for predicting the compound's pharmacological properties.

Related Compounds and Their Biological Activities

To contextualize the potential activities of this compound, we can examine several related compounds with documented biological effects:

Compound Name Molecular Formula Key Characteristics
2-PiperidinoneC5H9NOKnown for analgesic and anti-inflammatory effects.
4-Hydroxy-2-PiperidinoneC5H9NO2Exhibits neuroprotective properties.
3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromideC21H26BrNO3Used in various pharmaceutical applications.

These compounds illustrate the diverse pharmacological profiles that piperidinone derivatives can exhibit, suggesting that this compound may possess similar or novel activities based on its unique structure.

Synthesis Methods

The synthesis of this compound may follow methodologies similar to those used for synthesizing other piperidinone derivatives. Common synthetic pathways include:

  • Cyclization Reactions : Involving the formation of the piperidinone ring.
  • Functional Group Modifications : Altering substituents to enhance biological activity.
  • Chiral Synthesis Techniques : To produce specific stereoisomers that may exhibit different biological activities.

These methods require detailed knowledge of the compound's structure and desired properties to optimize yield and activity.

Preliminary Research Findings

While comprehensive studies specifically targeting this compound are scarce, existing literature on related compounds provides valuable insights:

  • Analgesic Properties : Compounds like 2-piperidinone have been shown to reduce pain in animal models, suggesting that this compound could also exhibit similar effects if it shares structural characteristics.
  • Anti-inflammatory Effects : The presence of certain functional groups in piperidinones has been linked to reduced inflammation, which could be a potential area for exploration with this compound.
  • Neuroprotective Activity : The neuroprotective properties observed in 4-hydroxy-2-piperidinone highlight the potential for this compound to contribute to neurological health.

Case Studies and Applications

Although specific case studies on this compound are not available, analogous compounds have been utilized in various therapeutic contexts:

  • Pain Management : Studies on piperidinone derivatives have indicated efficacy in managing chronic pain conditions.
  • Cognitive Disorders : Research has explored how certain piperidinones can aid in treating neurodegenerative diseases by protecting neuronal integrity.
  • Anti-inflammatory Treatments : The application of these compounds in inflammatory diseases showcases their therapeutic versatility.

Properties

CAS No.

6431-57-8

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H22N4O4/c1-4-27-10-6-9-22-15(20)13(19(25)26-3)11-14-17(22)21-16-12(2)7-5-8-23(16)18(14)24/h5,7-8,11,20H,4,6,9-10H2,1-3H3

InChI Key

PVERQYSXWWUBHI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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